Cas no 80-77-3 (Chlormezanone)

Chlormezanone structure
Chlormezanone structure
Nome del prodotto:Chlormezanone
Numero CAS:80-77-3
MF:C11H12ClNO3S
MW:273.735880851746
MDL:MFCD00143951
CID:34228
PubChem ID:2717

Chlormezanone Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one 1,1-dioxide
    • Chlormezanone
    • 2-(4-Chlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one 1,1-Dioxide
    • 2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one
    • Trancopal
    • 2-(4-Chlorophenyl)-3-methyl-4-methathiazanone-1,1-dioxide
    • Chlormethazanone
    • Chlormethazone
    • Clormetazanone
    • Clormetazon
    • Chlormezanon
    • Phenarol
    • dl-Chlormezanone
    • Rilassol
    • Myolespen
    • Trancote
    • Rilaquil
    • Rilansyl
    • Clorilax
    • Supotran
    • Miorilax
    • Tanafol
    • Bisina
    • Banabin
    • Alinam
    • Rexan
    • Rilax
    • Banabin-sintyal
    • Muskel-Trancopal
    • Mio-sed
    • Banabil-sintyal
    • Chlormezanonum
    • Tranrilax
    • Dichloromezanone
    • Clormezanone [DCIT]
    • Rillasol
    • Chlomedinon
    • Suprotan
    • Muskel
    • Lobak
    • (+-)-Chlormezanone
    • Clormezanona [
    • C76585
    • 4H-1,3-Thiazin-4-one, tetrahydro-2-(p-chlorophenyl)-3-methyl-, 1,1-dioxide
    • WLN: T6VN DSWTJ B1 CR DG
    • chlormezanona
    • 4H-1,3-Thiazin-4-one, 2-(p-chlorophenyl)tetrahydro-3-methyl-1,1-dioxide
    • AB00052410
    • Chlormezanone 1.0 mg/ml in Methanol
    • NCGC00261068-01
    • SPBio_002292
    • Chlormezanone 100 microg/mL in Ethanol
    • C11H12ClNO3S
    • KBio1_000886
    • HMS2096C13
    • Chlormezanone [INN:BAN:JAN]
    • DTXSID3022798
    • s2021
    • NCGC00255305-01
    • 4H-1,3-Thiazin-4-one, 2-(4-chlorophenyl)tetrahydro-3-methyl-1,1-dioxide
    • NCGC00015191-06
    • EINECS 201-307-4
    • Tox21_110093_1
    • NCGC00024597-03
    • 4H-1,3-Thiazin-4-one, 2-(4-chlorophenyl)tetrahydro-3-methyl-, 1,1-dioxide, (-)-
    • 2-(4-Chlorphenyl)-3-methyl-4-metathiazanon-1,1-dioxid
    • GTPL7323
    • AKOS016844064
    • SR-01000075208-5
    • SR-01000075208-1
    • HMS3266A22
    • 102818-66-6
    • CAS-80-77-3
    • (.+/-.)-Fenarol
    • Prestwick3_000336
    • (-)-Chlormezanone
    • Prestwick1_000336
    • SCHEMBL217864
    • IDI1_000886
    • KBio2_003462
    • KBio2_000894
    • 2-(p-chlorophenyl)perhydro-3-methyl-1,3-thiazin-4-one 1,1-dioxide
    • AB00052410_04
    • 4H-1, 2-(p-chlorophenyl)tetrahydro-3-methyl-, 1,1-dioxide
    • UNII-C14WB33Y0S
    • 4H-1, 2-(4-chlorophenyl)tetrahydro-3-methyl-, 1,1-dioxide
    • GP568V9G19
    • Spectrum3_001084
    • SDCCGSBI-0050370.P004
    • CHLORMEZANONE [MART.]
    • 102818-67-7
    • 2-(4-Chlorophenyl)-3-methyl-4-metathiazanone-1,1-dioxide
    • 2-(4-Chlorophenyl)tetrahydro-3-methyl-4H,1,3-thiazin-4-one 1,1-Dioxide
    • WEQAYVWKMWHEJO-UHFFFAOYSA-
    • Clormezanone
    • NSC-759569
    • Chlormezanone, (+)-
    • InChI=1/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3
    • 2-(p-Chlorphenyl)-3-methyl-1,1-dioxide
    • 2-(4-chlorophenyl)-3-methyl-1lambda6,3-thiazinane-1,1,4-trione
    • EU-0100383
    • Clormezanona
    • HMS3675M15
    • Chlormezanone (JAN/INN)
    • LS-150535
    • (+)-Chlormezanone
    • 4H-1,3-Thiazin-4-one, 2-(p-chlorophenyl)tetrahydro-3-methyl-, 1,1-dioxide
    • 4H-1,3-Thiazin-4-one, 2-(4-chlorophenyl)tetrahydro-3-methyl-, 1,1-dioxide, (+)-
    • Pharmakon1600-02300062
    • CHLORMEZANONE [JAN]
    • HMS3655N09
    • WIN 4692
    • HMS3411M15
    • BPBio1_001189
    • NCGC00015191-08
    • SMR001456219
    • HB0907
    • LP00383
    • NSC-169108
    • Q5102983
    • MFCD00143951
    • SR-01000075208-3
    • SPBio_001793
    • (+)-Fenarol
    • DTXCID502798
    • NCGC00015191-10
    • MLS004773972
    • Dichloromethazanone
    • D00268
    • HMS502M08
    • CHLORMEZANONE [MI]
    • TRANCOPAL (TN)
    • Spectrum_000414
    • D0S1OE
    • 4H-1,3-Thiazin-4-one, 2-(4-chlorophenyl)tetrahydro-3-methyl-, 1,1-dioxide
    • AKOS000121464
    • NCGC00015191-13
    • Oprea1_275911
    • (.+/-.)-Chlormezanone
    • Prestwick0_000336
    • NCGC00024597-02
    • Trancopa
    • Spectrum4_001237
    • CHLORMEZANONE [VANDF]
    • FT-0623609
    • NCGC00015191-22
    • BSPBio_000371
    • NCGC00024597-04
    • Prestwick_736
    • chlormezanon-
    • 2-(4-Chlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one-1,1-dioxide
    • HMS3713C13
    • NCGC00015191-03
    • Tox21_302197
    • BPBio1_000409
    • NCGC00015191-09
    • Spectrum2_001807
    • C-192
    • 4BU37OM8KL
    • 2-(p-Chlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one 1,1-dioxide
    • NSC169108
    • NCGC00015191-05
    • BRD-A20348246-001-08-3
    • CCG-39616
    • (+-)-Fenarol
    • Biomol-NT_000277
    • (-)-Fenarol
    • AB00052410_05
    • NCGC00024597-05
    • CHEBI:3619
    • BSPBio_002728
    • Z104493622
    • Chlormezanone (Trancopal)
    • HY-B0353
    • 2-(p-Chlorophenyl)tetrahydro-3-methyl-4H-1,1-dioxide
    • NCGC00015191-07
    • BCP14385
    • Tox21_113151
    • 2-(p-Chlorphenyl)-3-methyl-1,3-perhydrothiazin-4-one, 1,1-dioxide
    • KBio3_001948
    • NSC 169108
    • 4H-1,3-Thiazin-4-one, 2-(p-chlorophenyl)tetrahydro-3-methyl-, 1,1,-dioxide
    • KBio2_006030
    • Tox21_110093
    • NSC759569
    • CHLORMEZANONE [WHO-DD]
    • Clormezanona [INN-Spanish]
    • Fenaprim
    • 2-(p-Chlorphenyl)-3-methyl-1,3-perhydrothiazin-4-on-1,1-dioxide
    • HMS3261M07
    • CHLORMEZANONE [ORANGE BOOK]
    • DB01178
    • SBI-0050370.P003
    • Prestwick2_000336
    • SR-01000075208
    • CHLORMEZANONE [INN]
    • SW196880-3
    • SR-01000075208-6
    • HSDB 3300
    • HMS3884E20
    • NCGC00015191-04
    • DivK1c_000886
    • 80-77-3
    • CHLORMEZANONE [HSDB]
    • C14WB33Y0S
    • Spectrum5_001364
    • UNII-GP568V9G19
    • KBioGR_001734
    • NINDS_000886
    • NCGC00024597-06
    • Tox21_500383
    • Chlormezanonum [INN-Latin]
    • UNII-4BU37OM8KL
    • Chlormezanone, (-)-
    • (+/-)-chlormezanone
    • BRD-A20348246-001-05-9
    • Lopac0_000383
    • 2-(para-Chlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one, 1,1-dioxide
    • WEQAYVWKMWHEJO-UHFFFAOYSA-N
    • CHEMBL1200714
    • Chlormezanone [BAN:INN:JAN]
    • MLS003876813
    • KBioSS_000894
    • EN300-21186
    • Transanate
    • HMS1569C13
    • Banabin-syntyal
    • SPECTRUM2300062
    • Rilasol
    • NS00008711
    • Chlormezanonum (INN-Latin)
    • Clormezanona (INN-Spanish)
    • M03BB02
    • CHLORMEZANONE (MART.)
    • MUSKEL-TRANCOPHL
    • 4H-1,3-Thiazin-4-one, 2-(p-chlorophenyl)tetrahydro-3-methyl-, 1,1-dioxide (6CI, 7CI, 8CI)
    • (±)-Chlormezanone
    • (±)-Fenarol
    • 2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one1,1-dioxide
    • 2-(4-Chlorophenyl)-3-methyl-1λ6,3-thiazinane-1,1,4-trione
    • 2-(p-Chlorophenyl)-3-methyl-1,3-perhydrothiazin-4-one 1,1-dioxide
    • Fenarol
    • MeSH ID: D002720
    • Muskel Trancopal
    • Suprotran
    • BRD-A20348246-001-13-3
    • BRD-A20348246-001-15-8
    • BRD-A20348246-001-14-1
    • MDL: MFCD00143951
    • Inchi: 1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3
    • Chiave InChI: WEQAYVWKMWHEJO-UHFFFAOYSA-N
    • Sorrisi: O=C1CCS(=O)(=O)C(C2C=CC(Cl)=CC=2)N1C

Proprietà calcolate

  • Massa esatta: 273.02300
  • Massa monoisotopica: 273.022642
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 1
  • Complessità: 395
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 62.8
  • Conta Tautomer: 2
  • XLogP3: 1.1

Proprietà sperimentali

  • Colore/forma: Polvere cristallina bianca.
  • Densità: 1.2205 (rough estimate)
  • Punto di fusione: 113.0 to 116.0 deg-C
  • Punto di ebollizione: 534.5°C at 760 mmHg
  • Punto di infiammabilità: 277.1°C
  • Indice di rifrazione: 1.6300 (estimate)
  • PSA: 62.83000
  • LogP: 2.63420
  • Solubilità: Leggermente solubile in acqua o etanolo, facilmente solubile in acetone e cloroformio, insolubile in benzene. Un po' odoroso. Decomporre quando riscaldato in acido o base inorganica
  • Merck: 2106

Chlormezanone Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Dichiarazione di avvertimento: P264-P270-P301+P312+P330-P501
  • RTECS:XJ1050000
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Chlormezanone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
DC Chemicals
DCAPI1354-1 g
Chlormezanone (Trancopal)
80-77-3 >99%
1g
$1000.0 2022-02-28
Enamine
EN300-21186-10.0g
2-(4-chlorophenyl)-3-methyl-1lambda6,3-thiazinane-1,1,4-trione
80-77-3 95%
10g
$392.0 2023-04-29
Enamine
EN300-21186-5.0g
2-(4-chlorophenyl)-3-methyl-1lambda6,3-thiazinane-1,1,4-trione
80-77-3 95%
5g
$228.0 2023-04-29
Ambeed
A792666-100mg
2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one 1,1-dioxide
80-77-3 99%
100mg
$22.0 2025-02-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci17624-50mg
Chlormezanone
80-77-3 98%
50mg
¥617.00 2023-09-09
MedChemExpress
HY-B0353-50mg
Chlormezanone
80-77-3 99.89%
50mg
¥322 2024-04-17
Enamine
EN300-21186-2.5g
2-(4-chlorophenyl)-3-methyl-1lambda6,3-thiazinane-1,1,4-trione
80-77-3 95%
2.5g
$129.0 2023-09-16
Ambeed
A792666-1g
2-(4-Chlorophenyl)-3-methyl-1,3-thiazinan-4-one 1,1-dioxide
80-77-3 99%
1g
$72.0 2025-02-20
DC Chemicals
DCAPI1354-250 mg
Chlormezanone (Trancopal)
80-77-3 >99%
250mg
$500.0 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026210-1g
Chlormezanone
80-77-3 98%
1g
¥606 2024-05-21

Chlormezanone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol
2.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
3.1 Reagents: Hydrogen peroxide ,  Sodium tungsten oxide Solvents: Benzene
Riferimento
Synthetic studies on chlormezanone
Chang, Pong; et al, Zhonghua Yaoxue Zazhi, 1991, 43(6), 437-46

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium peroxoborate Solvents: Acetic acid
Riferimento
Further functional-group oxidations using sodium perborate
McKillop, Alexander; et al, Tetrahedron, 1989, 45(11), 3299-306

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Acetic anhydride
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Riferimento
New synthesis of methathiazanone derivatives via intramolecular Pummerer rearrangements
Nagakura, Isao; et al, Heterocycles, 1975, 3(6), 453-7

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetic acid ,  Acetone
Riferimento
Synthetic studies on chlormezanone
Chang, Pong; et al, Zhonghua Yaoxue Zazhi, 1991, 43(6), 437-46

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Benzene
2.1 Reagents: Hydrogen peroxide ,  Sodium tungsten oxide Solvents: Benzene
Riferimento
Synthetic studies on chlormezanone
Chang, Pong; et al, Zhonghua Yaoxue Zazhi, 1991, 43(6), 437-46

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide
2.1 Catalysts: Acetic anhydride
3.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Riferimento
New synthesis of methathiazanone derivatives via intramolecular Pummerer rearrangements
Nagakura, Isao; et al, Heterocycles, 1975, 3(6), 453-7

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetic acid ,  Acetone
Riferimento
Synthetic studies on chlormezanone
Chang, Pong; et al, Zhonghua Yaoxue Zazhi, 1991, 43(6), 437-46

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol
2.1 Reagents: Sodium hydroxide Solvents: Methanol
3.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
4.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetic acid ,  Acetone
Riferimento
Synthetic studies on chlormezanone
Chang, Pong; et al, Zhonghua Yaoxue Zazhi, 1991, 43(6), 437-46

Chlormezanone Raw materials

Chlormezanone Preparation Products

Chlormezanone Letteratura correlata

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd